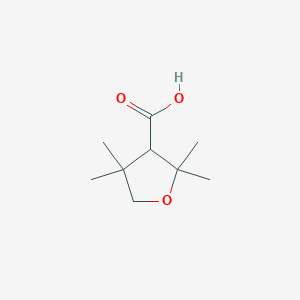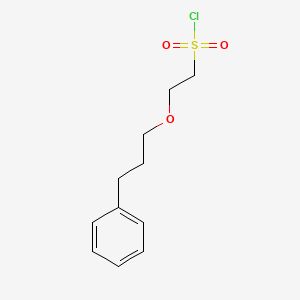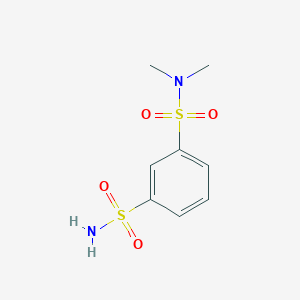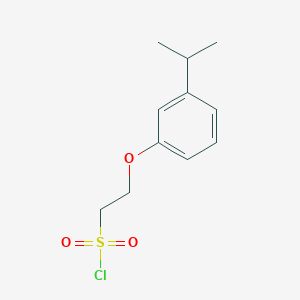
2-(4-Isopropoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of an aldehyde group attached to a phenyl ring substituted with an isopropoxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 4-isopropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. For example, catalytic hydrogenation and oxidation processes may be employed to achieve higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-(4-Isopropoxyphenyl)acetic acid
Reduction: 2-(4-Isopropoxyphenyl)ethanol
Condensation: β-Hydroxy ketones or aldehydes
Applications De Recherche Scientifique
2-(4-Isopropoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropoxyphenyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the aldehyde group. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins through nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
2-(4-Isopropoxyphenyl)acetaldehyde can be compared with other similar compounds such as:
4-Isopropoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-Isopropylphenyl)acetaldehyde: Similar structure but with an isopropyl group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(4-propan-2-yloxyphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
PANWNZMUSCYNNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)



![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/no-structure.png)

